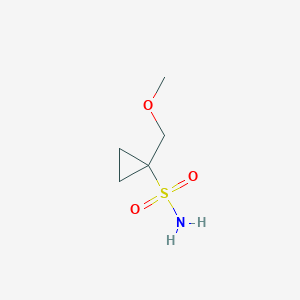
1-(Methoxymethyl)cyclopropane-1-sulfonamide
Overview
Description
1-(Methoxymethyl)cyclopropane-1-sulfonamide, also known as MMCPS, is an organosulfonamide compound with a wide range of applications in scientific research and industrial processes. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in a variety of chemical reactions. MMCPS has been studied extensively due to its unique properties and potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Diels-Alder Reactions
1-(Methoxymethyl)cyclopropane-1-sulfonamide and similar compounds have potential applications in Diels-Alder reactions. A study by Suárez et al. (1995) suggests that compounds like 1-methoxy-1,3-cyclohexadiene, when reacting with sulfur dioxide, can form a sultine via a Diels-Alder reaction, indicating potential usage of related compounds in synthetic organic chemistry (Suárez et al., 1995).
Synthesis of Sultams
In a study by Rassadin et al. (2008), (methoxycarbonylmethane)sulfonanilides, which are structurally similar to 1-(Methoxymethyl)cyclopropane-1-sulfonamide, were alkylated to form sultams. This highlights the compound's relevance in the synthesis of sultams, a class of organic compounds with potential pharmaceutical applications (Rassadin et al., 2008).
Stereoselective Synthesis
Zhu et al. (2014) demonstrated that compounds like 1,1-cyclopropanes can be used in AlCl3-promoted formal [2 + 3]-cycloaddition with N-benzylic sulfonamides to construct stereoselective indane derivatives. This research suggests the utility of 1-(Methoxymethyl)cyclopropane-1-sulfonamide in stereoselective synthesis processes (Zhu et al., 2014).
Cyclopropane Derivatives
Research by Leusen et al. (2010) highlights the formation of sulfonyl substituted cyclopropanes, indicating the potential of 1-(Methoxymethyl)cyclopropane-1-sulfonamide in generating cyclopropane derivatives, which are significant in various chemical syntheses (Leusen et al., 2010).
Pummerer Rearrangement
Bhupathy and Cohen (1987) discussed the Pummerer rearrangements of cyclopropyl(methoxy)phenylsulfonium salts, which could be relevant to the study of 1-(Methoxymethyl)cyclopropane-1-sulfonamide. This rearrangement could be a key reaction in synthesizing various organic compounds (Bhupathy & Cohen, 1987).
properties
IUPAC Name |
1-(methoxymethyl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXINDYXFGNANSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)cyclopropane-1-sulfonamide | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

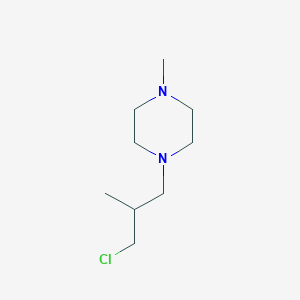
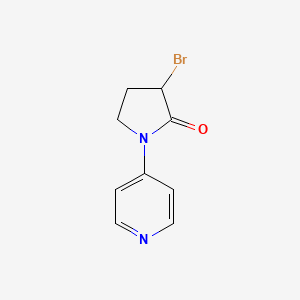
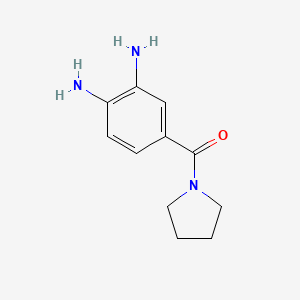
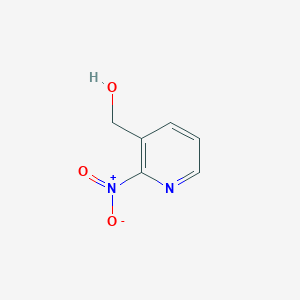
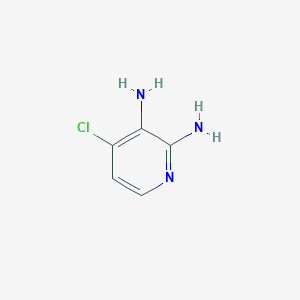
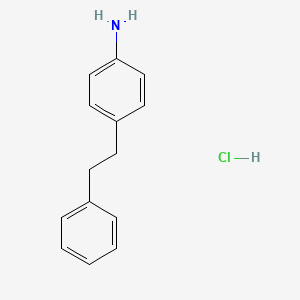

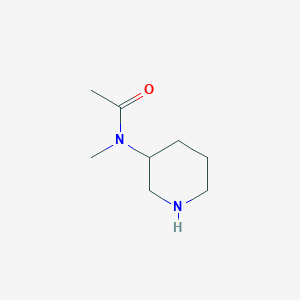

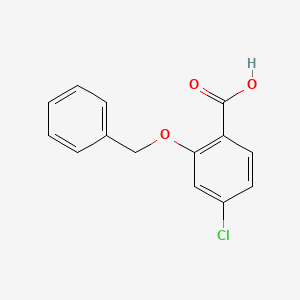
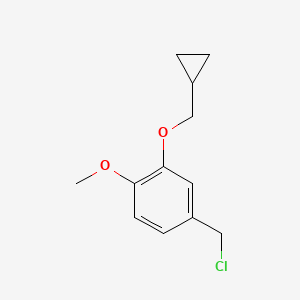
![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

